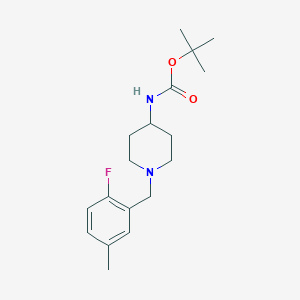

tert-Butyl 1-(2-fluoro-5-methylbenzyl)piperidin-4-ylcarbamate

Description

tert-Butyl 1-(2-fluoro-5-methylbenzyl)piperidin-4-ylcarbamate is a tertiary amine derivative featuring a piperidine core substituted with a 2-fluoro-5-methylbenzyl group at the 1-position and a tert-butyl carbamate moiety at the 4-position. This compound is commercially available (CymitQuimica, Ref: 10-F064071) and is primarily utilized in pharmaceutical research, particularly in the synthesis of bioactive molecules targeting protein degradation and enzyme modulation . Its structural uniqueness lies in the combination of fluorine and methyl substituents on the aromatic ring, which influence electronic properties and metabolic stability.

Properties

IUPAC Name |

tert-butyl N-[1-[(2-fluoro-5-methylphenyl)methyl]piperidin-4-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27FN2O2/c1-13-5-6-16(19)14(11-13)12-21-9-7-15(8-10-21)20-17(22)23-18(2,3)4/h5-6,11,15H,7-10,12H2,1-4H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVAVXSQSGLIHAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)CN2CCC(CC2)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of Tert-Butyl 1-(2-fluoro-5-methylbenzyl)piperidin-4-ylcarbamate are susceptible and drug-resistant Gram-positive bacteria . The compound has shown potent activity against biofilm-forming Staphylococcus aureus and Staphylococcus epidermidis .

Mode of Action

this compound interacts with its targets by inducing depolarization of the bacterial cytoplasmic membrane . This suggests a dissipation of the bacterial membrane potential as its mechanism of antibacterial action .

Biochemical Pathways

The depolarization of the bacterial cytoplasmic membrane suggests that it may interfere with essential processes such as nutrient uptake and waste removal, which are crucial for bacterial survival .

Result of Action

The result of the action of this compound is the bactericidal effect against susceptible and drug-resistant Gram-positive bacteria . The compound’s action leads to the depolarization of the bacterial cytoplasmic membrane, which likely disrupts essential cellular processes, leading to bacterial death .

Biological Activity

tert-Butyl 1-(2-fluoro-5-methylbenzyl)piperidin-4-ylcarbamate is a chemical compound recognized for its potential biological activities, particularly in pharmacological contexts. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H27FN2O2. The compound features a piperidine ring substituted with a tert-butyl carbamate group and a 2-fluoro-5-methylbenzyl group, contributing to its unique biological interactions.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes in biological systems. Research indicates that it may modulate the activity of neurotransmitter receptors, particularly in the central nervous system (CNS), influencing synaptic transmission and plasticity.

Key Mechanisms:

- Receptor Binding : The compound may bind to NMDA receptors, which are critical for synaptic plasticity and memory function .

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties .

Biological Activity and Therapeutic Applications

Research has highlighted several areas where this compound exhibits significant biological activity:

1. Neuropharmacology

Studies have demonstrated that this compound can influence neurotransmitter systems, potentially offering therapeutic benefits in conditions such as anxiety and depression. Its action on NMDA receptors suggests a role in modulating excitatory neurotransmission.

2. Anti-inflammatory Effects

Preliminary studies indicate that the compound possesses anti-inflammatory properties through the inhibition of pro-inflammatory cytokines. This activity could be beneficial in treating inflammatory diseases.

3. Antimicrobial Activity

There is evidence suggesting that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents .

Case Studies and Research Findings

A review of literature reveals various studies investigating the biological effects of this compound:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues in the Piperidinylcarbamate Family

tert-Butyl piperidin-4-ylcarbamate (CAS: Not provided)

- Structure : Lacks the 2-fluoro-5-methylbenzyl substituent.

- Synthesis : Prepared via acetylation of piperidin-4-amine using acetic anhydride and triethylamine in dichloromethane (DCM), yielding a molecular ion peak at m/z 243.1 (M+1) .

- Application: Intermediate for more complex derivatives, such as 1-(4-aminopiperidin-1-yl)ethanone hydrochloride .

tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate (CAS: 1799420-92-0)

- Structure : Pyrimidine ring replaces the piperidine core; contains a hydroxyl group and methyl substituent.

- Molecular Formula : C₁₁H₁₆FN₃O₃ (MW: 257.26 g/mol) .

- Safety Profile : Requires medical consultation upon exposure, highlighting reactivity differences compared to the less hazardous piperidinylcarbamate derivatives .

QA-1064: tert-Butyl 1-(pyrazin-2-yl)piperidin-4-ylcarbamate (CAS: 1242240-88-5)

Functional Analogues in Drug Discovery

WD40-Repeat Containing Protein 5 (WDR5) Degraders

- Example: tert-Butyl (4-(2-(((S)-1-((2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-2-oxoethyl)benzyl)carbamate.

- Comparison : Incorporates a thiazole-containing benzyl group and a hydroxyproline residue, enhancing target binding but increasing synthetic complexity (e.g., TFA-mediated deprotection steps) .

Chromenone-Based Derivatives

- Example: tert-Butyl(5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate.

- Molecular Weight: 615.7 g/mol, significantly higher due to the chromenone and fluorophenyl groups .

Comparative Data Table

Research Implications

The fluorine and methyl groups in this compound enhance lipophilicity and metabolic stability compared to hydroxyl-containing analogues (e.g., tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate) . This makes it a preferred scaffold in CNS drug development, where blood-brain barrier penetration is critical.

Q & A

What are the recommended synthetic routes for tert-Butyl 1-(2-fluoro-5-methylbenzyl)piperidin-4-ylcarbamate, and what key reaction conditions influence yield?

Basic:

The synthesis typically involves a multi-step approach:

Alkylation of Piperidine: Reacting tert-butyl piperidin-4-ylcarbamate with 2-fluoro-5-methylbenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyl group.

Deprotection and Functionalization: Removal of the Boc group using trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by re-protection if necessary .

Key Conditions:

- Temperature: Alkylation proceeds optimally at 50–60°C.

- Solvent: Polar aprotic solvents (DMF, acetonitrile) enhance reactivity.

- Catalysts: No catalyst required for alkylation, but coupling agents like HATU may improve efficiency in subsequent steps .

Advanced:

To optimize yield in the alkylation step:

- Solvent Screening: Test DMF vs. acetonitrile for reduced side reactions.

- Base Selection: Compare K₂CO₃ with stronger bases (e.g., NaH) to mitigate hydrolysis of the benzyl halide.

- Purification: Use silica gel chromatography with gradient elution (hexane/ethyl acetate) to isolate the product from unreacted starting material .

Which spectroscopic techniques are most effective for characterizing this compound, and how can conflicting data be resolved?

Basic:

- NMR Spectroscopy: ¹H/¹³C NMR confirms the piperidine ring, benzyl substituent, and Boc group. Key signals include:

- ~1.4 ppm (Boc tert-butyl protons).

- ~4.1 ppm (piperidine N-CH₂).

- Aromatic protons at 6.8–7.2 ppm (2-fluoro-5-methylbenzyl) .

- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₈H₂₆FN₂O₂⁺).

Advanced:

For conflicting data (e.g., unexpected splitting in NMR):

- 2D NMR (COSY, HSQC): Resolve overlapping signals by correlating proton-proton and proton-carbon interactions.

- X-ray Crystallography: Definitive structural confirmation if crystalline material is obtainable .

- Dynamic NMR Studies: Investigate conformational exchange in the piperidine ring at variable temperatures .

How stable is this compound under varying storage and reaction conditions?

Basic:

- Storage: Store at –20°C under inert gas (argon) to prevent hydrolysis of the Boc group.

- Incompatibilities: Avoid strong acids (accelerates Boc cleavage) and oxidizing agents .

Advanced:

- Accelerated Stability Testing: Expose the compound to 40°C/75% RH for 4 weeks; monitor degradation via HPLC.

- Decomposition Pathways: Under acidic conditions, the Boc group hydrolyzes to form piperidin-4-amine derivatives, detectable by TLC or LC-MS .

What methodologies are used to study its potential biological activity?

Basic:

- In Vitro Assays: Screen for cytotoxicity (MTT assay), kinase inhibition, or receptor binding using purified protein targets.

- Solubility Optimization: Use DMSO for stock solutions (≤10 mM) and dilute in PBS for assays .

Advanced:

- Target Identification: Employ affinity-based proteomics (e.g., pull-down assays with biotinylated analogs).

- Mechanistic Studies: Molecular docking simulations (using AutoDock Vina) to predict interactions with WDR5 or similar epigenetic targets .

How can contradictory results in reaction outcomes be systematically addressed?

Advanced:

- Design of Experiments (DoE): Use factorial design to evaluate interactions between variables (temperature, solvent, stoichiometry).

- In Situ Monitoring: ReactIR or LC-MS tracking to identify intermediates or side products (e.g., over-alkylation or Boc degradation) .

- Isolation of Byproducts: Characterize unexpected compounds via preparative HPLC and NMR to refine reaction pathways .

What are the implications of its structural features for drug discovery?

Advanced:

- Piperidine Core: Enhances blood-brain barrier penetration, making it suitable for CNS-targeted therapies.

- Fluorine Substituent: Improves metabolic stability and bioavailability.

- Boc Group: Facilitates selective deprotection for further functionalization (e.g., coupling with pharmacophores) .

How can computational chemistry aid in optimizing its synthesis and activity?

Advanced:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.